N-[2-(2,5-dimethylthiophene-3-sulfonamido)ethyl]prop-2-enamide
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Overview
Description
N-[2-(2,5-Dimethylthiophene-3-sulfonamido)ethyl]prop-2-enamide is a complex organic compound characterized by its unique molecular structure. This compound is part of the thiophene family, which are sulfur-containing heterocyclic compounds known for their diverse applications in various fields such as pharmaceuticals, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2,5-Dimethylthiophene-3-sulfonamido)ethyl]prop-2-enamide typically involves multiple steps, starting with the preparation of 2,5-dimethylthiophene. The key steps include:
Sulfonation: The thiophene ring is sulfonated to introduce the sulfonamide group.
Amination: The sulfonated thiophene undergoes amination to attach the ethylamine group.
Amide Formation: Finally, the prop-2-enamide group is introduced through an amide coupling reaction.
Industrial Production Methods: In an industrial setting, the production process is scaled up to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: N-[2-(2,5-Dimethylthiophene-3-sulfonamido)ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to reduce the sulfonamide group.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced sulfonamide derivatives.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which N-[2-(2,5-Dimethylthiophene-3-sulfonamido)ethyl]prop-2-enamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways. The exact mechanism depends on the context of its application, whether in biological systems or industrial processes.
Comparison with Similar Compounds
2,5-Dimethylthiophene: A simpler thiophene derivative without the sulfonamide and amide groups.
N-(2-aminopropyl)thiophene-3-sulfonamide: Similar structure but with a different amine group.
Prop-2-enamide derivatives: Compounds with similar amide functionalities but different heterocyclic cores.
Uniqueness: N-[2-(2,5-Dimethylthiophene-3-sulfonamido)ethyl]prop-2-enamide stands out due to its combination of the thiophene ring, sulfonamide group, and amide functionality, which provides unique chemical properties and reactivity compared to its analogs.
This compound's versatility and unique properties make it a valuable tool in scientific research and industrial applications
Properties
IUPAC Name |
N-[2-[(2,5-dimethylthiophen-3-yl)sulfonylamino]ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S2/c1-4-11(14)12-5-6-13-18(15,16)10-7-8(2)17-9(10)3/h4,7,13H,1,5-6H2,2-3H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXOBYDWKJNZSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)S(=O)(=O)NCCNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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